2-(Octadecyloxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where precursors like alcohols and acids are transformed through catalytic processes or by employing specific reaction conditions to achieve the desired chemical structure. For example, the efficient oxidation of alcohols to carbonyl compounds can be catalyzed by combining N-hydroxyphthalimide with a Co species, indicating a potential pathway for modifying or synthesizing similar compounds (Iwahama et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Octadecyloxy)ethanol has been studied using various analytical techniques. For instance, atomic force microscopy has been used to characterize films of octadecylamine molecules on mica, prepared from ethanol solutions. These studies reveal the molecular arrangements and interactions critical for understanding the compound's behavior at interfaces (Benitez et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the versatility and reactivity of the functional groups present. For example, the hydrosilylation of allyl alcohol with specific reagents leads to the formation of compounds that could serve as precursors to hybrid nanocomposites, illustrating the chemical reactivity of alcohols in creating complex structures (Zhang and Laine, 2000).
Physical Properties Analysis
The physical properties of compounds like 2-(Octadecyloxy)ethanol can be inferred from studies on similar substances. For instance, the liquid-liquid equilibria data for systems containing related compounds reveal insights into solubility, phase behavior, and critical solution temperatures, which are essential for understanding the physical behavior of 2-(Octadecyloxy)ethanol in various solvents (Martínez et al., 2000).
Chemical Properties Analysis
The chemical properties of 2-(Octadecyloxy)ethanol can be partly understood through the study of its reactions and interactions with other chemicals. Research on similar compounds shows how specific functional groups react under various conditions, offering insights into reactivity, stability, and potential chemical modifications that 2-(Octadecyloxy)ethanol might undergo (Liu et al., 2020).
Scientific Research Applications
Preconcentration of Trace Elements :
- The compound is used as a modifier of octadecyl silica disks in the preconcentration of trace amounts of copper(II) ions from water samples. This application is significant in environmental monitoring and pollution control (Fathi & Yaftian, 2009).
Quantitative Odor Analysis :
- Octadecyl-modified nanoparticles, including those functionalized with octadecyl groups, have been used in nanomechanical sensing combined with machine learning for quantitative odor analysis. This is a crucial advancement in the field of sensory technology and material science (Shiba et al., 2018).
CO2-Responsive Solutions :
- A study reports that solutions of sodium octadecyl sulfate and 2-(dimethylamino)ethanol form viscoelastic worm-like micelles in the presence of CO2. This finding is particularly relevant in the development of smart materials and CO2-responsive technologies (Su, Cunningham, & Jessop, 2013).
Liquid Membranes for Solute Extraction :
- The use of emulsion liquid membranes incorporating 2-(Octadecyloxy)ethanol derivatives has been explored for the extraction of phenolic alcohols from aqueous solutions, which has implications in wastewater treatment and the recovery of valuable compounds (Reis et al., 2006).
Gasoline-Ethanol Blends and Combustion Properties :
- The compound has been studied in the context of gasoline-ethanol blends, particularly in enhancing the reactivity of such blends and counteracting the effect of ethanol in gasoline. This is significant in automotive engineering and renewable energy sources (Alemahdi & Tunér, 2020).
Enhancing Ethanol Electroxidation in Fuel Cells :
- The development of 2D PdAg alloy nanodendrites using octadecyltrimethylammonium chloride for ethanol electroxidation in fuel cells shows the potential application of octadecyl-related compounds in enhancing the performance of energy conversion devices (Huang et al., 2018).
Transdermal Resorption Studies :
- Although not directly related to 2-(Octadecyloxy)ethanol, studies on transdermal resorption of ethanol-containing disinfectants provide insights into the skin absorption properties of ethanol and related compounds, which is crucial in pharmaceutical and cosmetic applications (Kirschner et al., 2007).
Steam Iron Process Using Ethanol for Hydrogen Production :
- Research on using ethanol in the steam iron process for hydrogen production demonstrates the potential of ethanol and its derivatives in sustainable energy production (Hormilleja et al., 2014).
Safety And Hazards
- Toxicity : Limited information is available on acute toxicity, but it is generally considered low.
- Skin and Eye Irritation : May cause mild irritation upon contact.
- Environmental Impact : Biodegradability varies; some ethoxylated compounds may persist in the environment.
Future Directions
Research on 2-(Octadecyloxy)ethanol should focus on:
- Biodegradability : Assessing its environmental impact and potential degradation pathways.
- Applications : Exploring novel applications beyond surfactancy.
- Health Effects : Investigating any long-term health risks associated with exposure.
properties
IUPAC Name |
2-octadecoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDSZQHPUZUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-00-9 | |
Record name | Polyethylene glycol monostearyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858842 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octadecyloxy)ethanol | |
CAS RN |
2136-72-3 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octadecyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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